6-cyclopropyl-N-[(2,6-difluorophenyl)methyl]-5-fluoropyrimidin-4-amine
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Overview
Description
6-cyclopropyl-N-[(2,6-difluorophenyl)methyl]-5-fluoropyrimidin-4-amine is a synthetic organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a cyclopropyl group, a difluorophenyl group, and a fluoropyrimidine moiety. The presence of these functional groups imparts specific chemical properties and reactivity to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-cyclopropyl-N-[(2,6-difluorophenyl)methyl]-5-fluoropyrimidin-4-amine typically involves multiple steps, including the formation of the pyrimidine ring and the introduction of the cyclopropyl and difluorophenyl groups. One common method involves the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction employs palladium catalysts and boron reagents under mild conditions .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of high-throughput screening methods can help identify the most efficient catalysts and reagents for the synthesis.
Chemical Reactions Analysis
Types of Reactions
6-cyclopropyl-N-[(2,6-difluorophenyl)methyl]-5-fluoropyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the fluorine atoms, where nucleophiles such as amines or thiols can replace the fluorine atoms.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
6-cyclopropyl-N-[(2,6-difluorophenyl)methyl]-5-fluoropyrimidin-4-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activity and protein interactions.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 6-cyclopropyl-N-[(2,6-difluorophenyl)methyl]-5-fluoropyrimidin-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The pathways involved can include signal transduction pathways, where the compound affects the downstream signaling events .
Comparison with Similar Compounds
Similar Compounds
- Cyclopropyl(2,6-difluorophenyl)methanamine
- 6-[1-(2,6-difluorophenyl)cyclopropyl]-5-methyl-2-(nitroamino)pyrimidin-4(3H)-one
Uniqueness
6-cyclopropyl-N-[(2,6-difluorophenyl)methyl]-5-fluoropyrimidin-4-amine is unique due to its specific combination of functional groups, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry, where other similar compounds may not be as effective .
Properties
Molecular Formula |
C14H12F3N3 |
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Molecular Weight |
279.26 g/mol |
IUPAC Name |
6-cyclopropyl-N-[(2,6-difluorophenyl)methyl]-5-fluoropyrimidin-4-amine |
InChI |
InChI=1S/C14H12F3N3/c15-10-2-1-3-11(16)9(10)6-18-14-12(17)13(8-4-5-8)19-7-20-14/h1-3,7-8H,4-6H2,(H,18,19,20) |
InChI Key |
BJPWIYYZOHOMDA-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=C(C(=NC=N2)NCC3=C(C=CC=C3F)F)F |
Origin of Product |
United States |
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